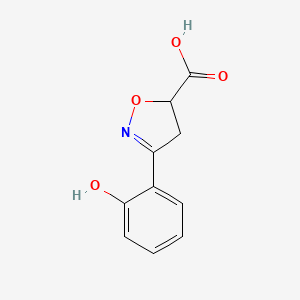

3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-8-4-2-1-3-6(8)7-5-9(10(13)14)15-11-7/h1-4,9,12H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDPLMQZUFGNIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=CC=CC=C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425471 | |

| Record name | 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712347-85-8 | |

| Record name | 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid CAS number

An In-depth Technical Guide to 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Authored by: A Senior Application Scientist

Introduction

The isoxazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. Compounds incorporating this structure have demonstrated a wide spectrum of biological effects, including anticancer, antiviral, antifungal, and insecticidal properties[1]. This guide focuses on a specific derivative, this compound, a molecule of significant interest for researchers and drug development professionals. Its structural features—a hydrophilic carboxylic acid group and a lipophilic hydroxyphenyl moiety—suggest a potential for varied biological interactions and a favorable drug-like profile. This document provides a comprehensive overview of its chemical properties, a validated synthesis protocol, characterization methods, and an exploration of its potential therapeutic applications.

Compound Identification and Physicochemical Properties

Correctly identifying a compound is the foundational step in any research endeavor. The Chemical Abstracts Service (CAS) has assigned a unique identifier to this molecule, ensuring unambiguous reference in scientific literature and databases.

| Property | Value | Source |

| CAS Number | 712347-85-8 | [2] |

| Molecular Formula | C₁₀H₉NO₄ | [2] |

| Molecular Weight | 207.18 g/mol | [2] |

| Melting Point | 80-82 °C | [2] |

| Boiling Point | 416.3 ± 55.0 °C (Predicted) | [2] |

| Density | 1.48 ± 0.1 g/cm³ | [2] |

| pKa | 2.73 ± 0.40 (Predicted) | [2] |

Synthesis and Mechanistic Rationale

The synthesis of 4,5-dihydroisoxazole derivatives is commonly achieved through the reaction of α,β-unsaturated ketones, also known as chalcones, with hydroxylamine hydrochloride[1]. This method provides an efficient and practical route to the target compound. The proposed synthesis involves a two-step process: a Claisen-Schmidt condensation to form the chalcone precursor, followed by a cyclization reaction with hydroxylamine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (E)-3-(2-hydroxyphenyl)acrylic acid (Chalcone Precursor)

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g of 2-hydroxybenzaldehyde and 9.0 g of malonic acid in 50 mL of pyridine.

-

Catalyst Addition: Add 1 mL of piperidine to the solution. The use of piperidine, a basic catalyst, is crucial for promoting the Knoevenagel condensation, which is the key carbon-carbon bond-forming step.

-

Reaction: Heat the mixture at reflux for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After cooling, pour the reaction mixture into 200 mL of a 10% hydrochloric acid solution. The acidification protonates the carboxylate, causing the product to precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to yield pure (E)-3-(2-hydroxyphenyl)acrylic acid.

Step 2: Cyclization to form this compound

-

Reactant Preparation: To a stirred solution of 5.0 g of (E)-3-(2-hydroxyphenyl)acrylic acid in 100 mL of 96% ethanol, add 2.5 g of hydroxylamine hydrochloride.

-

Catalyst Addition: Add 5 mL of glacial acetic acid. The acidic medium facilitates the reaction.

-

Reaction: Heat the reaction mixture to reflux overnight. The nucleophilic addition of hydroxylamine to the α,β-unsaturated system, followed by intramolecular cyclization and dehydration, leads to the formation of the isoxazoline ring.

-

Isolation: Remove the ethanol under reduced pressure.

-

Purification: Recrystallize the resulting residue from ethanol to afford the pure this compound.

Caption: Synthesis workflow for the target compound.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized compound, a suite of spectroscopic techniques is employed. While specific spectra for this exact molecule are not publicly available, the expected signals can be predicted based on its structure and data from analogous compounds[1].

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isoxazoline ring protons, typically as a system of coupled multiplets. The aromatic protons of the hydroxyphenyl group would appear in the downfield region, and the carboxylic acid proton would be a broad singlet.

-

¹³C NMR: The carbon NMR would show distinct peaks for the carboxylic acid carbon, the carbons of the isoxazoline ring, and the aromatic carbons.

-

FT-IR: The infrared spectrum should display a strong absorption band for the C=O stretch of the carboxylic acid, a broad O-H stretch, and characteristic peaks for the C=N bond of the isoxazoline ring and C=C bonds of the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (207.18 g/mol ).

Potential Applications and Biological Significance

The 4,5-dihydroisoxazole scaffold is a privileged structure in drug discovery, with derivatives showing promise as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in cancer and inflammatory diseases[3]. The structural similarity of the title compound to known biologically active molecules suggests several avenues for investigation.

-

Anticancer Activity: Related heterocyclic compounds, such as 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, have demonstrated anticancer activity[4]. The presence of the hydroxyphenyl group in the target molecule could facilitate interactions with various biological targets.

-

Antimicrobial Properties: The isoxazoline core is known to exhibit antifungal and antibacterial properties[1]. The development of novel antimicrobial agents is a critical area of research, and this compound represents a potential lead.

-

Enzyme Inhibition: Isoxazoline derivatives have been identified as monoamine oxidase (MAO) inhibitors, suggesting potential applications in the treatment of neurological disorders[1].

Caption: Potential therapeutic applications of the core molecule.

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. Its straightforward synthesis and the known biological activities of the isoxazoline scaffold make it an attractive candidate for screening in various disease models. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and explore the therapeutic potential of this promising molecule. Future studies should focus on the biological evaluation of this compound and the synthesis of related derivatives to establish structure-activity relationships.

References

-

Abbas F. Abbas et al. SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. IJPCBS 2014, 4(3), 717-724. [Link]

-

MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]

-

PubChem. 3-(2,5-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid. [Link]

- Google Patents.

Sources

3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Introduction

This compound, a heterocyclic organic compound, represents a significant scaffold in medicinal chemistry and materials science. The molecule integrates a 4,5-dihydroisoxazole core, a five-membered ring containing adjacent nitrogen and oxygen atoms, with a functional 2-hydroxyphenyl group and a carboxylic acid moiety. This unique combination of functional groups imparts specific physicochemical characteristics that are critical for its application in drug development and as a synthetic building block.[1][2] The presence of both hydrogen bond donors (-OH, -COOH) and acceptors (N, O), alongside an aromatic system, suggests a nuanced profile of solubility, lipophilicity, and intermolecular interactions.

This guide serves as a comprehensive technical resource for researchers, providing an in-depth analysis of the core physical properties of this compound. We will delve into its molecular identity, physicochemical parameters, spectroscopic signature, solid-state characteristics, and thermal stability. Furthermore, this document provides validated experimental protocols for the determination of these properties, empowering scientists to verify and expand upon this data in their own laboratories.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. The structural and molecular details for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 712347-85-8 | [3] |

| Molecular Formula | C₁₀H₉NO₄ | [3] |

| Molecular Weight | 207.18 g/mol | [3] |

| IUPAC Name | 3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

| InChI Key | FRDPLMQZUFGNIK-UHFFFAOYSA-N | [3] |

Core Physicochemical Properties

The macroscopic behavior and potential biological interactions of a compound are dictated by its fundamental physicochemical properties. The available data, combining experimental and predicted values, offers a quantitative snapshot of this molecule.

| Property | Value | Notes |

| Melting Point | 80-82 °C | Experimental value; indicates a relatively low-melting crystalline solid.[3] |

| Boiling Point | 416.3 ± 55.0 °C | Predicted value; high boiling point reflects strong intermolecular forces.[3] |

| Density | 1.48 ± 0.1 g/cm³ | Predicted value.[3] |

| pKa | 2.73 ± 0.40 | Predicted value; refers to the acidity of the carboxylic acid proton.[3] |

The melting point of 80-82 °C suggests the compound is a crystalline solid at room temperature, with a sharp melting range often correlating with high purity. The predicted pKa of ~2.73 is characteristic of a carboxylic acid influenced by nearby electron-withdrawing groups, making it a relatively strong organic acid. This acidity is a key determinant of its ionization state in physiological environments, profoundly impacting its solubility, membrane permeability, and receptor-binding interactions.

Solubility Profile

The solubility of a compound is a critical parameter for its utility in both biological assays and synthetic reactions. The structure of this compound contains both polar (carboxylic acid, phenol) and nonpolar (phenyl ring) regions, suggesting amphiphilic character.

Based on structural analogs, the compound is expected to be moderately soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and sparingly soluble in water.[4] The carboxylic acid group enables the formation of highly water-soluble salts upon reaction with bases (e.g., sodium hydroxide, sodium bicarbonate).

Experimental Protocol: Shake-Flask Solubility Determination

This protocol provides a reliable method for quantifying aqueous solubility.

-

Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. A rotator or shaker bath is ideal.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess, undissolved solid.

-

Sampling: Carefully extract a precise aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot with a suitable mobile phase and determine the concentration of the dissolved compound using a calibrated HPLC-UV method.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the partition coefficient (LogP), measures the differential solubility of a compound in a biphasic system of immiscible lipid and aqueous phases. It is a cornerstone of drug design, influencing absorption, distribution, metabolism, and excretion (ADME). While no experimental LogP has been published for the title compound, predicted values for structurally similar molecules, such as 3-(4-methoxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid (Predicted LogP: 0.93 - 1.4), suggest that it is moderately lipophilic.[5][6]

Experimental Protocol: HPLC-Based LogP Estimation

This method correlates a compound's retention time on a reverse-phase HPLC column with its lipophilicity.

-

Calibration: Prepare a series of standards with known LogP values (e.g., uracil, benzonitrile, toluene, etc.).

-

Chromatography: Inject each standard onto a C18 reverse-phase column under isocratic conditions (e.g., 50:50 acetonitrile:water). Record the retention time (t_R) for each.

-

Standard Curve: Plot the known LogP values of the standards against the logarithm of their capacity factor, k', where k' = (t_R - t_0) / t_0. (t_0 is the column dead time, often measured with uracil).

-

Sample Analysis: Inject the title compound under the identical HPLC conditions and measure its retention time.

-

LogP Calculation: Calculate the k' for the title compound and use the linear regression equation from the standard curve to determine its LogP value.

Caption: Workflow for HPLC-based LogP determination.

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the molecular structure and purity of the compound.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Based on analyses of similar isoxazoline structures, the IR spectrum is expected to show characteristic absorption bands.[7] Key peaks would include a broad band for the phenolic and carboxylic O-H stretch (~3300-2500 cm⁻¹), a sharp C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹), a C=N stretch for the isoxazoline ring (~1615 cm⁻¹), and C=C stretching bands for the aromatic ring (~1600 and 1450 cm⁻¹).[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should display distinct regions. Protons on the phenyl ring would appear in the aromatic region (~6.8-7.5 ppm). The three protons on the 4,5-dihydroisoxazole ring would form a characteristic AMX spin system with complex splitting patterns (diastereotopic CH₂ protons and a CH proton) in the ~3.5-5.5 ppm range. The acidic protons of the phenol and carboxylic acid groups would appear as broad singlets that are exchangeable with D₂O.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded (~170 ppm).[8] Aromatic carbons would resonate between ~115-160 ppm, while the carbons of the dihydroisoxazole ring would appear in the aliphatic region.

-

Solid-State Properties and Crystallinity

The arrangement of molecules in the solid state influences properties like stability, dissolution rate, and bioavailability.

-

Crystallinity: As a solid with a defined melting point, the compound is crystalline. X-ray diffraction studies on analogous 4,5-dihydroisoxazole-5-carboxylic acid derivatives confirm that this scaffold readily forms ordered crystal lattices.[9][10]

-

Molecular Conformation: In the solid state, the 4,5-dihydroisoxazole ring typically adopts a non-planar "envelope" conformation.[9][11]

-

Intermolecular Interactions: The crystal packing is expected to be dominated by strong hydrogen bonds. The carboxylic acid group can form classic head-to-tail dimers with an adjacent molecule, and the phenolic hydroxyl group can participate in further hydrogen bonding networks. These interactions are critical for the stability of the crystal structure.[9]

Caption: Intermolecular hydrogen bonding in the crystal lattice.

Thermal Stability and Storage

Understanding a compound's response to heat is vital for determining appropriate storage and handling conditions.

-

Stability: Analogs of this compound are reported to be stable when stored under inert atmospheres at low temperatures but may degrade upon prolonged exposure to light or moisture.[4]

-

Decomposition: Thermal decomposition of carboxylic acids often begins with dehydration, followed by decarboxylation at higher temperatures.[4][12] For this molecule, decarboxylation would be a likely degradation pathway above 150 °C.

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.

-

Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA pan (typically alumina or platinum).

-

Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to events like desolvation or decomposition, allowing for the determination of decomposition onset temperature.

Synthesis and Purification Overview

A plausible and efficient synthesis of 4,5-dihydroisoxazole derivatives involves a 1,3-dipolar cycloaddition reaction.[7]

-

Nitrile Oxide Formation: 2-hydroxybenzaldehyde is converted to its oxime, which is then oxidized in situ (e.g., using Chloramine-T) to generate the corresponding nitrile oxide.

-

Cycloaddition: This highly reactive nitrile oxide intermediate immediately reacts with an acrylic acid derivative (the dipolarophile) to form the 4,5-dihydroisoxazole-5-carboxylic acid ring system.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as methanol or an ethanol/water mixture, to yield the final product with high purity.[13]

Caption: General workflow for synthesis and purification.

Conclusion

This compound is a crystalline solid with a well-defined molecular structure. Its key physical properties—moderate lipophilicity, acidic nature, and the capacity for strong hydrogen bonding—are direct consequences of its constituent functional groups. These characteristics are paramount for its handling, formulation, and rational application in scientific research. The provided data and experimental protocols form a robust foundation for scientists and drug development professionals working with this versatile heterocyclic scaffold.

References

-

Abbas F. Abbas, et al. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences, 4(3), 717-724. [Link]

-

PubChem. 3-(2,5-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Khokhlov, A. L., et al. (2023). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Pharmacia, 70. [Link]

-

Lozynskyi, A., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3793. [Link]

-

Kotian, S. Y., et al. (2016). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Journal of Applicable Chemistry, 5(5), 1033-1039. [Link]

-

Ji, Z., et al. (2024). Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid. Zeitschrift für Kristallographie - New Crystal Structures, 239(4), 677-679. [Link]

-

PubChem. 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid, C12H13NO5S. [Link]

-

Alberti, A., et al. (2015). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Semina: Ciências Exatas e Tecnológicas, 36(1), 3-10. [Link]

-

Ayati, A., et al. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Molbank, 2022(2), M1382. [Link]

Sources

- 1. 3-Phenyl-4,5-dihydroisoxazole-5-carboxylic acid [cymitquimica.com]

- 2. biosynth.com [biosynth.com]

- 3. echemi.com [echemi.com]

- 4. 5-Methyl-3-(thiophen-2-yl)-4,5-dihydroisoxazole-5-carboxylic acid (1326813-29-9) for sale [vulcanchem.com]

- 5. guidechem.com [guidechem.com]

- 6. 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | C11H11NO4 | CID 2978440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ijpcbs.com [ijpcbs.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid: Synthesis, Structural Elucidation, and Therapeutic Potential

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced chemical properties and biological significance of this heterocyclic compound, underpinned by established scientific principles and methodologies.

Introduction: The Isoxazoline Scaffold in Medicinal Chemistry

Isoxazolines, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, represent a privileged scaffold in medicinal chemistry. Their unique electronic and steric properties confer a remarkable ability to interact with a diverse range of biological targets. The incorporation of a 4,5-dihydroisoxazole (also known as a 2-isoxazoline) core, in particular, introduces a chiral center and a more flexible three-dimensional structure compared to its aromatic isoxazole counterpart. This structural feature is often associated with enhanced biological activity and improved pharmacokinetic profiles.

The subject of this guide, this compound, combines the isoxazoline core with two key pharmacophoric groups: a phenolic hydroxyl group and a carboxylic acid moiety. The hydroxyphenyl group is a well-known hydrogen bond donor and acceptor, capable of critical interactions with enzyme active sites. The carboxylic acid function imparts polarity and the potential for ionic interactions, often crucial for receptor binding and solubility. This strategic combination of functional groups suggests a high potential for this molecule in the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the potential of any compound is a thorough characterization of its molecular structure and physicochemical properties.

Molecular Structure:

The molecule consists of a central 4,5-dihydroisoxazole ring. A 2-hydroxyphenyl group is attached at the 3-position, and a carboxylic acid group is at the 5-position. The presence of a stereocenter at the C5 position means the compound can exist as a racemic mixture of enantiomers.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₄ | N/A |

| Molecular Weight | 207.18 g/mol | N/A |

| Predicted pKa | 2.73 ± 0.40 | |

| Predicted Boiling Point | 416.3 ± 55.0 °C | |

| Predicted Density | 1.48 ± 0.1 g/cm³ |

Synthesis of this compound: A Proposed Synthetic Workflow

The most versatile and widely employed method for the synthesis of 4,5-dihydroisoxazoles is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition. This reaction involves the combination of a nitrile oxide (the 1,3-dipole) with an alkene (the dipolarophile).

The proposed synthesis of this compound follows this established pathway. The key precursors are 2-hydroxybenzaldoxime, which serves as the precursor to the nitrile oxide, and an acrylic acid derivative as the dipolarophile.

Experimental Protocol: 1,3-Dipolar Cycloaddition

Step 1: In situ Generation of 2-hydroxybenzonitrile oxide

2-hydroxybenzaldoxime is converted to the corresponding hydroxamoyl chloride by reaction with a chlorinating agent such as N-chlorosuccinimide (NCS). The subsequent in situ treatment of the hydroxamoyl chloride with a non-nucleophilic base, like triethylamine (Et₃N), generates the highly reactive 2-hydroxybenzonitrile oxide.

Step 2: Cycloaddition with Acrylic Acid

The generated nitrile oxide immediately reacts with acrylic acid in a [3+2] cycloaddition manner to yield the target molecule, this compound.

Detailed Step-by-Step Methodology:

-

Preparation of 2-hydroxybenzaldoxime: To a solution of 2-hydroxybenzaldehyde in ethanol, an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product is then isolated by acidification and filtration.

-

Formation of 2-hydroxybenzohydroxamoyl chloride: 2-hydroxybenzaldoxime is dissolved in a suitable solvent like DMF. N-chlorosuccinimide is added portion-wise at 0 °C. The reaction is stirred until completion.

-

1,3-Dipolar Cycloaddition: To the solution of the hydroxamoyl chloride, acrylic acid is added, followed by the slow addition of triethylamine at room temperature. The reaction mixture is stirred for several hours.

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Caption: Proposed synthetic workflow for this compound.

Structural Elucidation: A Spectroscopic Approach

The definitive confirmation of the molecular structure of a newly synthesized compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to provide key structural information. The aromatic protons of the 2-hydroxyphenyl group will appear in the downfield region (typically δ 6.5-8.0 ppm). The protons of the dihydroisoxazole ring will exhibit characteristic signals in the aliphatic region (δ 3.0-5.5 ppm) with specific splitting patterns due to their diastereotopic nature. The carboxylic acid proton will likely appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm).

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid (δ 170-180 ppm), the carbons of the aromatic ring (δ 110-160 ppm), and the carbons of the dihydroisoxazole ring (δ 40-90 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the various functional groups present in the molecule. A broad band in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid, which often overlaps with the phenolic O-H stretch. A strong absorption around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid. The C=N stretching of the isoxazoline ring is expected to appear around 1600-1650 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight of the compound. The fragmentation pattern can offer further structural insights, with common losses including CO₂, H₂O, and cleavage of the isoxazoline ring.

Potential Therapeutic Applications: An Evidence-Based Perspective

While specific biological data for this compound is not extensively reported, the known activities of related compounds provide a strong basis for predicting its therapeutic potential.

Antimicrobial Activity

Numerous studies have demonstrated the potent antimicrobial properties of isoxazoline derivatives.[2][3] The presence of the hydroxyphenyl moiety is also a common feature in many natural and synthetic antimicrobial agents. The combination of these two pharmacophores suggests that the title compound could exhibit significant activity against a range of bacterial and fungal pathogens.

Anticancer Activity

The isoxazole and isoxazoline cores are present in several compounds with demonstrated anticancer activity.[4][5][6] These compounds often exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. The hydroxyphenyl group can also contribute to anticancer activity through its antioxidant properties and its ability to interact with specific cellular targets.

Antioxidant Activity

Phenolic compounds are well-established antioxidants due to their ability to scavenge free radicals. The 2-hydroxyphenyl group in the target molecule is expected to confer significant antioxidant properties.[7] This activity could be beneficial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

Caption: Interplay of structural features and potential biological activities.

Conclusion and Future Directions

This compound is a molecule of significant interest for medicinal chemistry and drug discovery. Its synthesis can be readily achieved through a well-established 1,3-dipolar cycloaddition reaction. The combination of the dihydroisoxazole core with the hydroxyphenyl and carboxylic acid functionalities suggests a high potential for diverse biological activities, including antimicrobial, anticancer, and antioxidant effects.

Future research should focus on the stereoselective synthesis of the individual enantiomers to investigate their differential biological activities. In-depth biological evaluations are warranted to confirm the predicted therapeutic potential and to elucidate the underlying mechanisms of action. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the phenyl ring and the carboxylic acid group, will be crucial for optimizing the potency and selectivity of this promising scaffold.

References

-

Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. [Link]

-

Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Derivatives. ResearchGate. [Link]

-

Supporting Information for Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Merging Organophotoredox with Palladium Catalysis. [Link]

-

3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. SpringerLink. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Isoxazoline Derivatives. International Journal of Pharmaceutical Sciences and Medicine. [Link]

-

Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. ResearchGate. [Link]

-

Supporting information for Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. The Royal Society of Chemistry. [Link]

-

4,5-Dihydroisoxazoles: testing of antimicrobial activity. PubMed. [Link]

-

SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. [Link]

-

In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC. [Link]

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Synthesis and biological significance of some novel isoxazoline derivatives [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

- 7. View of Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate | Research Results in Pharmacology [rrpharmacology.ru]

An In-depth Technical Guide to 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Executive Summary: This document provides a comprehensive technical overview of 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. We will explore its fundamental chemical properties, outline a detailed synthesis protocol, and delve into its characterization using modern spectroscopic techniques. Furthermore, this guide will illuminate the compound's mechanism of action, particularly its role as a transthyretin stabilizer, and discuss its promising applications in the development of therapeutics for amyloid-related diseases. Experimental protocols for its synthesis and biological evaluation are also provided to facilitate further research and development.

Introduction

This compound is a notable heterocyclic compound that has garnered interest in the field of drug discovery. Its structure, featuring a dihydroisoxazole ring linked to a hydroxyphenyl group, makes it a bioisostere of salicylic acid. This structural analogy is a key aspect of its design and biological activity. The primary focus of research on this molecule has been its ability to act as a stabilizer of the protein transthyretin (TTR), a transport protein for thyroxine and retinol. The dissociation of the TTR tetramer into monomers is a critical step in the pathogenesis of TTR amyloidosis, a group of debilitating and often fatal diseases. By stabilizing the native tetrameric form of TTR, compounds like this compound offer a promising therapeutic strategy.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.

| Property | Value | Reference |

| Chemical Formula | C10H9NO4 | [1] |

| Molecular Weight | 207.18 g/mol | [1] |

| CAS Number | 712347-85-8 | [1] |

| Appearance | White solid (predicted) | [2] |

| Melting Point | 80-82 °C | [1] |

| Boiling Point | 416.3±55.0 °C (Predicted) | [1] |

| Density | 1.48±0.1 g/cm3 (Predicted) | [1] |

| pKa | 2.73±0.40 (Predicted) | [1] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a [3+2] cycloaddition reaction. This method involves the reaction of an alkene with a nitrile oxide, which is generated in situ.

Caption: General synthesis workflow for this compound.

-

Step 1: Preparation of Salicylaldoxime. To a solution of salicylaldehyde (1.0 eq) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) is added. The mixture is stirred at room temperature for 2-3 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC). The product, salicylaldoxime, is then isolated by filtration.

-

Step 2: In situ Generation of 2-hydroxybenzonitrile oxide and Cycloaddition. The salicylaldoxime (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or ethyl acetate. To this solution, acrylic acid (1.2 eq) is added. An oxidizing agent, such as sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS), is then added dropwise at 0 °C to generate the nitrile oxide in situ. The reaction mixture is stirred at room temperature overnight.

-

Step 3: Work-up and Purification. The reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure this compound.

| Spectroscopic Data (Predicted) | |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the hydroxyphenyl group, typically in the range of δ 6.8-7.5 ppm. The protons on the dihydroisoxazole ring would appear as a set of coupled multiplets in the upfield region (δ 3.0-5.0 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm). |

| ¹³C NMR | The carbon NMR spectrum would display signals for the carboxylic acid carbon around δ 170-180 ppm. The aromatic carbons would resonate in the δ 115-160 ppm region, and the carbons of the dihydroisoxazole ring would be found in the δ 40-80 ppm range. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 207.18. |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to show a broad absorption band for the hydroxyl group (O-H stretch) around 3200-3600 cm⁻¹. A strong carbonyl (C=O) stretching vibration for the carboxylic acid will be observed around 1700-1730 cm⁻¹. The C=N stretch of the isoxazoline ring is expected around 1610-1630 cm⁻¹. |

Mechanism of Action and Biological Activity

The primary biological activity of this compound is its ability to stabilize the tetrameric structure of transthyretin (TTR). This is a crucial therapeutic strategy for treating TTR amyloidosis.

Caption: Mechanism of TTR stabilization by this compound.

The dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in amyloid fibril formation. This compound binds to the thyroxine-binding sites of TTR, creating stabilizing interactions that increase the energy barrier for tetramer dissociation. This prevents the formation of amyloidogenic monomers and subsequent aggregation into toxic amyloid fibrils.

Applications in Drug Discovery and Development

The ability of this compound to stabilize TTR makes it a promising lead compound for the development of drugs to treat various forms of TTR amyloidosis, including:

-

Familial Amyloid Polyneuropathy (FAP): A debilitating inherited disorder caused by mutations in the TTR gene.

-

Familial Amyloid Cardiomyopathy (FAC): A condition characterized by the deposition of amyloid fibrils in the heart.

-

Senile Systemic Amyloidosis (SSA): A non-hereditary form of the disease that primarily affects the elderly.

The structural features of this compound, particularly the hydroxyphenyl and carboxylic acid groups, are crucial for its binding affinity to TTR. Further optimization of this scaffold through medicinal chemistry efforts could lead to the development of more potent and selective TTR stabilizers with improved pharmacokinetic properties.[3][4]

Experimental Protocols

This assay is used to evaluate the ability of a compound to inhibit TTR amyloid fibril formation.

-

Materials: Recombinant human TTR, urea, thioflavin T (ThT), assay buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, TTR solution, and varying concentrations of the test compound.

-

Induce TTR fibril formation by adding a denaturing agent like urea or by lowering the pH.

-

Incubate the plate at 37 °C with continuous shaking.

-

At regular intervals, measure the fluorescence of Thioflavin T (ThT) at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm. ThT fluorescence increases upon binding to amyloid fibrils.

-

The inhibition of fibril formation is determined by comparing the ThT fluorescence in the presence and absence of the test compound.

-

Conclusion and Future Perspectives

This compound represents a promising scaffold for the development of novel therapeutics for TTR amyloidosis. Its mechanism of action, centered on the stabilization of the native TTR tetramer, is a clinically validated approach. Future research should focus on optimizing the structure of this compound to enhance its potency, selectivity, and pharmacokinetic profile. Furthermore, in vivo studies are necessary to establish its efficacy and safety in animal models of TTR amyloidosis, paving the way for potential clinical development. The synthesis and characterization data provided in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this and related compounds.

References

-

PubChem. (n.d.). 3-(2,5-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid. Retrieved from [Link]

- Abbas, A. F., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences, 4(3), 717-724.

- Panova, E. I., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 83–95.

- Google Patents. (n.d.). WO2014111871A1 - 4,5-dihydroisoxazole derivatives as nampt inhibitors.

-

PubChem. (n.d.). 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid. Retrieved from [Link]

-

Research Results in Pharmacology. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Retrieved from [Link]

-

MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Retrieved from [Link]

- Google Patents. (n.d.). WO2021019448A1 - Process for the preparation of transthyretin dissociation inhibitor.

-

PubMed. (2022). (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester Inhibits Epithelial-to-Mesenchymal Transition Through TGF-β/Smad4 Axis in Nasopharyngeal Carcinoma. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]

- 4. (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester Inhibits Epithelial-to-Mesenchymal Transition Through TGF-β/Smad4 Axis in Nasopharyngeal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its synthesis via the strategic [3+2] cycloaddition reaction, elucidates its physicochemical properties, and explores its potential as a scaffold for the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights into the study and application of this promising molecule.

Introduction: The Significance of the Isoxazoline Scaffold

The isoxazoline ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its prevalence in numerous biologically active compounds underscores its importance as a pharmacophore.[1] Isoxazoline derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2] The structural rigidity of the isoxazoline ring, combined with the diverse substitution patterns it can accommodate, allows for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.

This guide focuses on a specific derivative, This compound , which incorporates a phenolic hydroxyl group and a carboxylic acid moiety. These functional groups are known to participate in key hydrogen bonding and electrostatic interactions with biological macromolecules, making this compound a particularly attractive candidate for drug discovery.

Synthesis and Mechanism: A Tale of [3+2] Cycloaddition

The cornerstone of synthesizing this compound is the 1,3-dipolar cycloaddition reaction . This powerful and highly convergent transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkene (the dipolarophile).

The overall synthetic strategy is a two-step process:

-

Formation of the Aldoxime: The synthesis commences with the conversion of 2-hydroxybenzaldehyde to its corresponding aldoxime, 2-hydroxybenzaldehyde oxime.

-

In Situ Generation of Nitrile Oxide and Cycloaddition: The aldoxime is then converted in situ to the highly reactive 2-hydroxybenzonitrile oxide, which immediately undergoes a [3+2] cycloaddition with a suitable acrylic acid derivative to yield the target isoxazoline.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of the title compound, adapted from established methodologies for similar isoxazoline derivatives.[3]

Step 1: Synthesis of 2-Hydroxybenzaldehyde Oxime

-

Materials: 2-Hydroxybenzaldehyde, Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium hydroxide (NaOH), Ethanol, Water, Diethyl ether, Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve 2-hydroxybenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq).

-

Slowly add the hydroxylamine solution to the aldehyde solution with stirring at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC). Upon completion, neutralize the reaction mixture with dilute HCl.

-

Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield 2-hydroxybenzaldehyde oxime.

-

Step 2: Synthesis of this compound

-

Materials: 2-Hydroxybenzaldehyde oxime, Acrylic acid, N-Chlorosuccinimide (NCS) or similar oxidizing agent, Triethylamine (Et₃N) or other suitable base, Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).

-

Procedure:

-

Dissolve 2-hydroxybenzaldehyde oxime (1.0 eq) and acrylic acid (1.2 eq) in the chosen anhydrous solvent in a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the oxidizing agent (e.g., NCS, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition of the oxidizing agent, add the base (e.g., Et₃N, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | - |

| CAS Number | 712347-85-8 | [4] |

| Molecular Formula | C₁₀H₉NO₄ | [4] |

| Molecular Weight | 207.18 g/mol | [4] |

| Melting Point | 80-82 °C | [4] |

| Boiling Point (Predicted) | 416.3 ± 55.0 °C | [4] |

| Density (Predicted) | 1.48 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | 2.73 ± 0.40 | [4] |

Therapeutic Potential: A Scaffold for Drug Discovery

While specific biological data for this compound is limited in publicly available literature, the broader class of isoxazoline derivatives has shown significant promise in various therapeutic areas. The presence of the 2-hydroxyphenyl and carboxylic acid moieties suggests potential for targeted interactions within biological systems.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of isoxazoline-containing compounds.[5][6] The proposed mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by isoxazoline derivatives.

Derivatives of 4,5-dihydroisoxazole-5-carboxamide have demonstrated potent anti-cancer activity against various human cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range.[5] For instance, certain derivatives have shown greater potency than the standard chemotherapeutic agent cisplatin against HeLa and MCF-7 cell lines.[5]

Table of Anticancer Activity for Related Isoxazoline Derivatives:

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| 4,5-dihydroisoxazole-5-carboxamides | HeLa | 4.11 - >100 | [5] |

| 4,5-dihydroisoxazole-5-carboxamides | MCF-7 | 4.03 - >100 | [5] |

| 5-(3-(substituted phenyl)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl derivatives | PC-3 | 1.5 - >10 | [6] |

Antimicrobial Activity

The isoxazoline scaffold is also a key feature in a number of antimicrobial agents. The mechanism of action can vary, but often involves the disruption of essential cellular processes in bacteria and fungi. The presence of a phenolic hydroxyl group in the title compound is particularly noteworthy, as phenolic compounds are known for their broad-spectrum antimicrobial properties.

Studies on related 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7][8] This suggests that the 2-hydroxyphenyl motif, when incorporated into a heterocyclic scaffold, can contribute to potent antibacterial effects.

Table of Antimicrobial Activity for Related Compounds:

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | S. aureus | >128 | [7] |

| Sulfonamides with 5-chloro-2-hydroxybenzaldehyde scaffold | S. aureus (MRSA) | 15.62 - 31.25 | [9] |

| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | S. aureus | 3.90 | [10] |

| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | L. monocytogenes | 3.90 | [10] |

Future Directions and Conclusion

This compound represents a molecule of considerable interest for further investigation in the field of drug discovery. Its straightforward synthesis, coupled with the known biological activities of the isoxazoline scaffold and its constituent functional groups, provides a strong rationale for its exploration as a lead compound.

Future research should focus on:

-

Comprehensive Biological Screening: A thorough evaluation of its anticancer and antimicrobial activities against a broad panel of cancer cell lines and microbial strains is warranted.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for its rational optimization.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues will help to identify key structural features responsible for its biological activity and to develop more potent and selective derivatives.

References

-

Design, synthesis, anti-cancer activity and in-silico studies of some novel 4,5-dihydroisoxazole-5-carboxamide derivatives. ResearchGate. Available at: [Link]

-

Synthesis and Pharmacology of 3-hydroxy-delta2-isoxazoline-cyclopentane Analogues of Glutamic Acid. PubMed. Available at: [Link]

-

SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. ResearchGate. Available at: [Link]

-

Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. Available at: [Link]

-

Synthesis and biological significance of some novel isoxazoline derivatives. WJPR. Available at: [Link]

-

4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses. Available at: [Link]

-

Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. PMC. Available at: [Link]

-

Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. MDPI. Available at: [Link]

-

Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. PubMed. Available at: [Link]

-

Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. Available at: [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC. Available at: [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]

-

Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. ResearchGate. Available at: [Link]

-

Synthesis and Pharmacological Significance of Isoxazoline Derivatives: A Mini review. ResearchGate. Available at: [Link]

-

Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. ResearchGate. Available at: [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. Available at: [Link]

-

Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PMC. Available at: [Link]

-

Synthesis, characterization, antimicrobial and antioxidant activity of 2- (2′-hydroxyphenyl) -1,3,4-oxadiazolyl-5-amino acid derivatives. ResearchGate. Available at: [Link]

-

Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. Available at: [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC. Available at: [Link]

Sources

- 1. Synthesis and biological significance of some novel isoxazoline derivatives [wisdomlib.org]

- 2. ijpcbs.com [ijpcbs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Elucidation of 3-(2-Hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the synthesis and spectroscopic characterization of 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document offers not only procedural details but also the underlying scientific rationale for the described methodologies. The content is structured to deliver expert insights and ensure the trustworthiness of the presented data through validated protocols and authoritative references.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The 4,5-dihydroisoxazole (also known as 2-isoxazoline) core is a privileged scaffold found in numerous biologically active molecules. The presence of the 2-hydroxyphenyl substituent and a carboxylic acid moiety at position 5 introduces functionalities ripe for further chemical modification and potential biological interactions. A thorough understanding of its synthesis and unequivocal structural confirmation through modern spectroscopic techniques are paramount for its application in drug discovery and development. This guide will detail a robust synthetic route and provide a predictive analysis of its spectral data based on established principles and analogous structures.

Synthesis of this compound

The most efficient and widely adopted method for the synthesis of 3-aryl-4,5-dihydroisoxazole-5-carboxylic acids is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an appropriate dipolarophile, in this case, an acrylate.[1][2] This reaction is highly valued for its high regioselectivity and diastereoselectivity under mild conditions.[2] The synthesis of the target compound can be conceptually broken down into three key stages: formation of the nitrile oxide precursor, the in-situ generation of the nitrile oxide and subsequent cycloaddition, and finally, the hydrolysis of the resulting ester to the carboxylic acid.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of Methyl 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylate

This step involves the 1,3-dipolar cycloaddition of 2-hydroxybenzonitrile oxide with methyl acrylate. The nitrile oxide is generated in situ from the corresponding hydroxamoyl chloride, which is in turn prepared from 2-hydroxybenzaldehyde oxime.

-

Materials: 2-hydroxybenzaldehyde, hydroxylamine hydrochloride, sodium hydroxide, N-chlorosuccinimide (NCS), methyl acrylate, triethylamine (TEA), dichloromethane (DCM), ethyl acetate, brine, anhydrous magnesium sulfate.

-

Procedure:

-

Oxime Formation: To a solution of 2-hydroxybenzaldehyde in a mixture of ethanol and water, add hydroxylamine hydrochloride and sodium hydroxide. Stir the reaction mixture at room temperature overnight. Acidify the solution and extract the 2-hydroxybenzaldehyde oxime with ethyl acetate.

-

Hydroxamoyl Chloride Formation: Dissolve the 2-hydroxybenzaldehyde oxime in DCM and treat with NCS at room temperature. The reaction progress can be monitored by TLC.

-

Cycloaddition: In a separate flask, dissolve the crude 2-hydroxybenzaldehyde hydroxamoyl chloride and methyl acrylate in DCM. Cool the solution to 0°C and add TEA dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.

-

Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford methyl 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylate.

-

Step 2: Saponification to this compound

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

-

Materials: Methyl 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylate, methanol, water, sodium hydroxide, hydrochloric acid, ethyl acetate.

-

Procedure:

-

Dissolve the methyl ester in a mixture of methanol and water.

-

Add sodium hydroxide pellets and reflux the mixture overnight.[1]

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Acidify the aqueous residue with dilute hydrochloric acid to a pH below 4, which will precipitate the carboxylic acid.[1]

-

Extract the product with ethyl acetate, dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield this compound.

-

Synthesis Workflow Diagram

Caption: Synthetic route to this compound.

Spectroscopic Characterization

Due to the absence of publicly available spectral data for this compound, the following sections provide a predictive analysis based on the known spectral characteristics of analogous compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of the target compound is expected to exhibit several characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale and References |

| O-H (Phenolic) | 3400-3200 (broad) | The broadness is due to hydrogen bonding. Similar broad peaks are observed for other hydroxyphenyl derivatives. |

| O-H (Carboxylic Acid) | 3300-2500 (very broad) | This very broad absorption is characteristic of the hydrogen-bonded dimer of a carboxylic acid. |

| C-H (Aromatic) | 3100-3000 | Stretching vibrations of C-H bonds on the phenyl ring.[3] |

| C-H (Aliphatic) | 2990-2850 | Stretching vibrations of the C-H bonds in the dihydroisoxazole ring.[3] |

| C=O (Carboxylic Acid) | 1725-1700 | The carbonyl stretch of the carboxylic acid group. |

| C=N (Isoxazoline) | 1625-1610 | This is a characteristic stretching vibration for the C=N bond within the dihydroisoxazole ring.[3][4] |

| C=C (Aromatic) | 1600-1450 | Skeletal vibrations of the aromatic ring. |

| C-N (Isoxazoline) | 1265-1210 | Stretching vibration of the C-N bond in the dihydroisoxazole ring.[3][4] |

| N-O (Isoxazoline) | 1170-1110 | The N-O stretching band is a key indicator of the isoxazole ring system.[4] |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the protons in a molecule. The spectrum of this compound is expected to show distinct signals for the protons of the dihydroisoxazole ring and the hydroxyphenyl group. The protons on the dihydroisoxazole ring (H4 and H5) form an AMX or ABX spin system, depending on the magnetic field strength and the coupling constants.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale and References |

| H5 | 4.8-5.2 | dd | J_trans ≈ 8-10, J_cis ≈ 4-6 | This proton is deshielded by the adjacent oxygen and carboxylic acid group. The multiplicity arises from coupling to the two H4 protons.[3] |

| H4 (trans to H5) | 3.6-3.9 | dd | J_gem ≈ 16-18, J_trans ≈ 8-10 | This proton is coupled to its geminal partner and the H5 proton. |

| H4 (cis to H5) | 3.2-3.5 | dd | J_gem ≈ 16-18, J_cis ≈ 4-6 | This proton is also coupled to its geminal partner and the H5 proton. |

| Ar-H | 6.8-7.5 | m | - | The four protons of the 2-hydroxyphenyl group will appear as a complex multiplet in this region. |

| OH (Phenolic) | 9.0-10.0 | s (broad) | - | The chemical shift of the phenolic proton is concentration and solvent dependent and the signal is often broad. |

| COOH | 10.0-13.0 | s (broad) | - | The carboxylic acid proton is highly deshielded and its signal is typically broad and may exchange with D₂O. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbons in this compound are summarized below.

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale and References |

| C=O (Carboxylic Acid) | 170-175 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| C3 (C=N) | 155-160 | The sp²-hybridized carbon of the C=N bond in the dihydroisoxazole ring.[5] |

| C (Ar-OH) | 154-158 | The aromatic carbon attached to the hydroxyl group. |

| C (Ar) | 115-135 | The remaining five aromatic carbons. |

| C5 | 75-80 | The sp³-hybridized carbon attached to the oxygen and the carboxylic acid group. |

| C4 | 38-42 | The sp³-hybridized methylene carbon of the dihydroisoxazole ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (Molecular Formula: C₁₀H₉NO₄, Molecular Weight: 207.18 g/mol ), electrospray ionization (ESI) would be a suitable technique.

Expected Fragmentation Pattern:

The fragmentation of the molecular ion (M+H)⁺ would likely proceed through several characteristic pathways, including:

-

Loss of CO₂: Decarboxylation of the carboxylic acid group is a common fragmentation pathway, leading to a fragment at m/z [M+H - 44]⁺.

-

Retro-1,3-dipolar cycloaddition: Cleavage of the dihydroisoxazole ring can occur, leading to fragments corresponding to the original nitrile oxide and acrylate precursors.

-

Loss of H₂O: Dehydration from the phenolic hydroxyl group and a proton from the ring.

Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

This technical guide has outlined a reliable synthetic pathway for this compound and provided a detailed, predictive analysis of its expected spectral characteristics. The presented protocols are based on established and validated methodologies for the synthesis of related compounds. The spectroscopic predictions are grounded in the fundamental principles of FT-IR, NMR, and Mass Spectrometry, and are supported by data from closely related structures found in the scientific literature. This comprehensive guide serves as a valuable resource for researchers embarking on the synthesis and characterization of this and similar heterocyclic compounds, enabling them to proceed with a clear understanding of the expected experimental outcomes.

References

- Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730.

- BenchChem. (n.d.). Application Notes and Protocols: 3-Aryl-4,5-dihydroisoxazoles in Combinatorial Chemistry.

- Curran, D. P., Kim, B. H., Peseckis, S. M., & Balasubramanian, N. (1987). Asymmetric induction in nitrile oxide cycloadditions to optically active acrylates. Comparisons of acrylate conformations in thermal and acid-catalyzed 1,3-dipolar and Diels-Alder cycloaddition transition states. The Journal of Organic Chemistry, 52(10), 2137–2140.

- Abbas, F. A., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences, 3(4), 717-724.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati.

- Kotian, S. Y., et al. (2016). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Journal of Chemical Sciences, 128(6), 1033-1040.

- Baran, P. S., & Maimone, T. J. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide.

- De Simone, A., et al. (2020). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. ChemPlusChem, 85(10), 2252-2271.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. This document delves into the plausible synthetic pathways, expected spectroscopic characteristics, and a review of the biological activities associated with its structural class, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Promise of a Privileged Scaffold

This compound (CAS No. 712347-85-8) is a small molecule belonging to the isoxazoline class of heterocyclic compounds.[1][2] The isoxazoline ring system is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[3][4] These five-membered heterocycles, containing adjacent nitrogen and oxygen atoms, exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4]

The specific molecule under review incorporates a 2-hydroxyphenyl substituent at the 3-position and a carboxylic acid group at the 5-position of the dihydroisoxazole ring. This unique combination of functional groups suggests the potential for multifaceted biological interactions, including metal chelation and hydrogen bonding, which are often key to the mechanism of action of therapeutic agents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 712347-85-8 | [1][2] |

| Molecular Formula | C₁₀H₉NO₄ | [2] |

| Molecular Weight | 207.18 g/mol | [2] |

| Predicted Density | 1.48±0.1 g/cm³ | [2] |

| Predicted Boiling Point | 416.3±55.0 °C | [2] |

| Predicted pKa | 2.73±0.40 | [2] |

Synthetic Pathways: A Focus on 1,3-Dipolar Cycloaddition

The construction of the 4,5-dihydroisoxazole ring is most commonly and efficiently achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[5][6] This powerful synthetic tool involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkene (the dipolarophile).[6] For the synthesis of this compound, the logical precursors are 2-hydroxybenzonitrile oxide and an acrylic acid derivative.

The nitrile oxide is typically generated in situ from the corresponding aldoxime due to its inherent instability.[7] The overall synthetic strategy can, therefore, be envisioned as a two-step process.

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the synthesis of this compound, based on established methods for analogous compounds.

Step 1: Synthesis of 2-Hydroxybenzaldoxime

-

Dissolve salicylaldehyde (1.0 eq) in a suitable solvent such as aqueous ethanol.

-

Add hydroxylamine hydrochloride (1.1 eq) and a mild base like sodium acetate (1.1 eq).

-

Stir the reaction mixture at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate) followed by purification, typically through recrystallization.

Step 2: Synthesis of this compound via in situ Nitrile Oxide Cycloaddition

-

Dissolve 2-hydroxybenzaldoxime (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add an oxidizing agent, for example, N-chlorosuccinimide (NCS) (1.0 eq), portion-wise at room temperature to generate the hydroximoyl chloride intermediate.

-

To the resulting mixture, add acrylic acid (1.0 eq) as the dipolarophile.

-

Slowly add a non-nucleophilic base, such as triethylamine (Et₃N) (1.1 eq), to facilitate the in situ generation of the nitrile oxide and subsequent cycloaddition.

-

Stir the reaction mixture at room temperature overnight or until completion as indicated by TLC.

-

Work-up the reaction by pouring it into water and extracting with an appropriate organic solvent.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final compound.

Spectroscopic Characterization: Elucidating the Molecular Structure

Table 2: Expected Spectroscopic Features

| Technique | Expected Signals |

| ¹H NMR | - Aromatic protons of the 2-hydroxyphenyl group (multiplets).- Phenolic -OH proton (broad singlet).- Protons on the isoxazoline ring (C4-H₂ and C5-H) appearing as a characteristic set of diastereotopic multiplets (an ABX or similar complex spin system).- Carboxylic acid -COOH proton (broad singlet). |

| ¹³C NMR | - Aromatic carbons.- Carbonyl carbon of the carboxylic acid.- Quaternary carbon at C3 of the isoxazoline ring.- Methylene carbon at C4 of the isoxazoline ring.- Methine carbon at C5 of the isoxazoline ring. |

| IR | - Broad O-H stretch from the carboxylic acid and phenol.- C=O stretch from the carboxylic acid.- C=N stretch of the isoxazoline ring.- Aromatic C=C stretches. |

Biological Activities and Therapeutic Potential: An Emerging Field